

Key Efficacy Outcomes from JAKARTA & JAKARTA2 Trials

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Compound Focus: Fedratinib

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Trial & Patient Population	Primary Endpoint: SVR35 Rate at Week 24 (95% CI)	Key Secondary Endpoint: Symptom Response Rate at Week 24 (95% CI)
JAKARTA (First-line MF) [1] [2]	47% (37% - 57%)	40% (30% - 51%)
JAKARTA2 (Ruxolitinib-pre-treated MF) [1]	31% (ITT analysis)	27% (ITT analysis)

SVR35: $\geq 35\%$ reduction in spleen volume from baseline. **Symptom Response:** $\geq 50\%$ reduction in Total Symptom Score (TSS) [1] [2].

Detailed Trial Results and Findings

JAKARTA: Phase III Trial in JAK-Inhibitor-Naïve Patients

The JAKARTA trial established **fedratinib**'s efficacy as a first-line therapy for intermediate-2 or high-risk myelofibrosis [1] [2].

- **Dosing and Design:** Patients were randomized to receive **fedratinib** 400 mg, 500 mg, or placebo once daily. The 400 mg dose was identified as the recommended dose [1].
- **Efficacy: Fedratinib** 400 mg resulted in a **47% SVR35 rate** and a **40% symptom response rate**, both statistically significant compared to placebo (1% and 9%, respectively) [2].
- **Duration of Response:** For patients who achieved a spleen response, the estimated median duration of response was **18.2 months** [2].

JAKARTA2: Phase II Trial in Ruxolitinib-Pre-treated Patients

The JAKARTA2 study evaluated **fedratinib** in patients with myelofibrosis who had resistance or intolerance to ruxolitinib [1].

- **Initial vs. Re-analysed Data:** The initial per-protocol analysis showed a 55% SVR35 rate. A subsequent re-analysis using a more stringent intention-to-treat (ITT) criteria, consistent with regulatory standards, reported a **31% SVR35 rate** and a **27% symptom response rate** [1].
- **Impact of Prior Treatment:** Efficacy was observed regardless of whether patients discontinued ruxolitinib due to resistance or intolerance [1].

Special Population: Efficacy in Patients with Thrombocytopenia

A key differentiator for **fedratinib** is its use in patients with low platelet counts (50,000/ μ L to <100,000/ μ L), a population often challenging to treat [1] [3].

- **No Dose Adjustment Needed:** The recommended 400 mg starting dose applies without initial adjustment for thrombocytopenia [1].
- **Sustained Efficacy:** In both JAKARTA and JAKARTA2 trials, **SVR35 rates in the low-platelet cohort were not significantly different** from those in the high-platelet cohort [1] [3].
- **Safety in Thrombocytopenic Patients:** While new or worsening thrombocytopenia was more frequent in the low-platelet cohort (44% vs. 9%), it was typically managed with dose modifications and rarely led to treatment discontinuation [3].

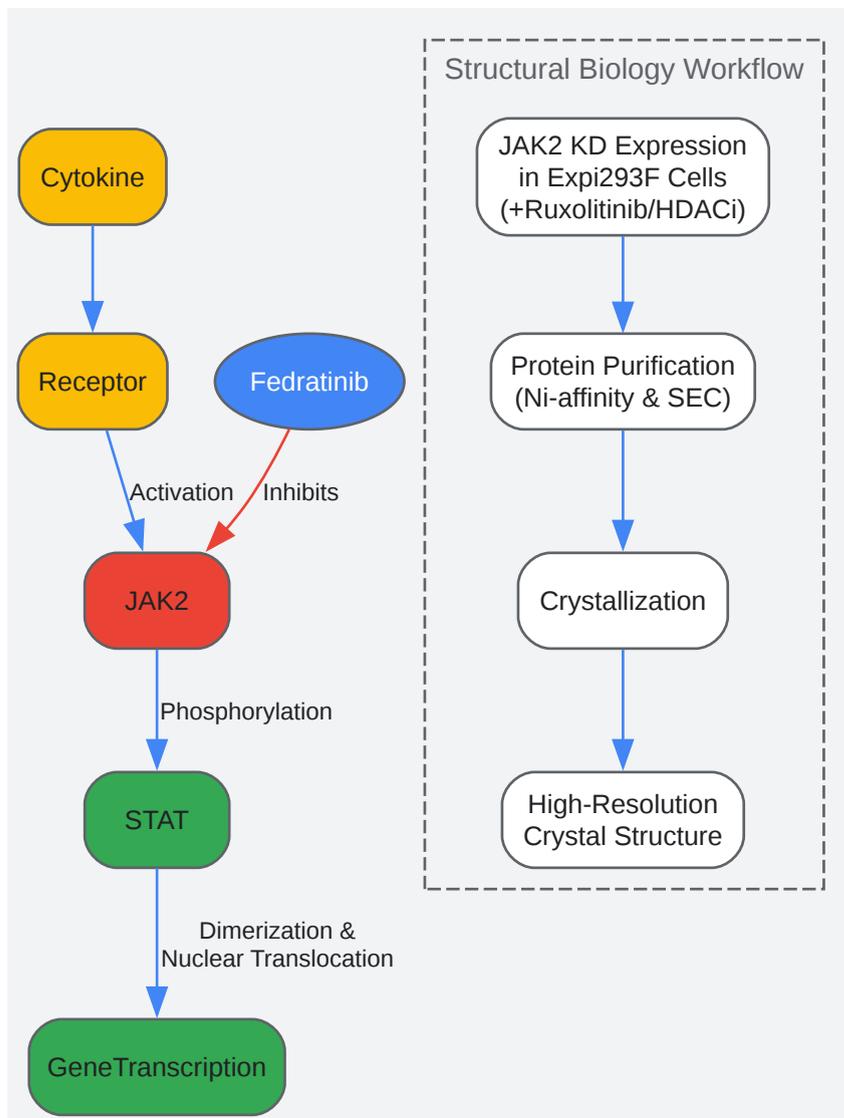
Safety and Tolerability Profile

The safety profile was consistent across trials, with management strategies developed for common adverse events [1] [2].

- **Common Adverse Events:** The most frequent treatment-emergent adverse events were gastrointestinal (diarrhea, nausea, vomiting) and hematological (anemia, thrombocytopenia). GI events were often early and transient [1] [2].
- **Management:** Proactive management with antiemetics, antidiarrheals, and dose modifications is recommended. Thiamine monitoring and supplementation are used to mitigate the risk of Wernicke's encephalopathy, a rare but serious complication noted during development [1].

Mechanistic Insights & Preclinical Data

The following diagram illustrates the mechanistic pathway of **fedratinib** and the methodology used for structural studies, as detailed in the search results [4].



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Fedratinib inhibits JAK2, blocking the JAK-STAT signaling pathway. A novel method using mammalian cells enabled structural analysis.

- **JAK2 Selectivity:** **Fedratinib** is a predominantly JAK2 inhibitor with 35–334 fold less potency against JAK1, JAK3, and TYK2. It also has off-target effects on FLT3 and BRD4, which may contribute to its efficacy by blocking NF-κB hyperactivation and inflammatory cytokine production [1].
- **Structural Biology:** A novel methodology for producing JAK2 kinase domain from mammalian cells (Expi293F) enabled the first crystal structures of JAK2 bound to **fedratinib** and other inhibitors. Ruxolitinib and HDAC inhibitors were used during transfection to significantly increase protein yield and stability for crystallization [4].

Ongoing Research and Future Directions

Research continues to explore **fedratinib**'s potential in novel combinations and its effects beyond symptom control.

- **Combination Therapy:** The **FRACTION trial** is a Phase II study investigating the combination of **fedratinib** with the PD-1 inhibitor nivolumab in patients with myelofibrosis who had a suboptimal response to prior JAK-inhibitor therapy. This is based on evidence that JAK2-mutated cells can influence T-cell responses [5].
- **Disease Modification:** An exploratory analysis from Phase I studies suggested that long-term **fedratinib** treatment could lead to **improvement or stabilization of bone marrow fibrosis** in some patients, with two patients achieving complete resolution of fibrosis [6].

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